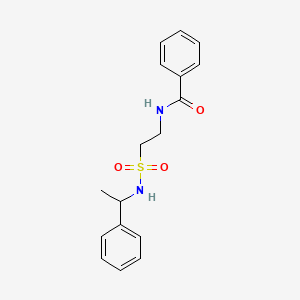

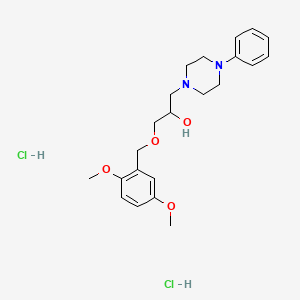

N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzamides, a class of compounds to which the given compound belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .科学的研究の応用

1. Electrochemical Applications

N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide derivatives have been utilized in the development of selective electrodes. For instance, a study by Saleh & Gaber (2001) described the use of a similar compound, Sulipride drug, as an electroactive material for PVC-based Zn2+-selective electrodes. This application demonstrates the potential of such compounds in electrochemical sensors.

2. Medical Chemistry and Drug Design

These compounds have significant implications in medicinal chemistry. For example, Supuran et al. (2013) studied various aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes, indicating their potential in designing drugs targeting specific enzymes. Similarly, the work by Worm et al. (2009) on cannabinoid receptor ligands showcases the versatility of these compounds in developing novel pharmaceuticals.

3. Neuroleptic Activity

The neuroleptic (antipsychotic) activity of similar benzamide derivatives has been a subject of research. Ogata et al. (1984) synthesized novel benzamides to study their dopamine receptor blockade capabilities, showing their potential in treating psychiatric disorders.

4. Enzyme Inhibition Studies

Benzamide derivatives have been extensively studied for their enzyme inhibition properties. For instance, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds and investigated their inhibition of carbonic anhydrase isoforms, highlighting their potential use in biomedical research and drug development.

5. Insecticidal Activity

Certain benzamide derivatives exhibit insecticidal properties. Tohnishi et al. (2005) discussed the development of Flubendiamide, a novel insecticide with a unique chemical structure, showcasing the agricultural applications of these compounds.

6. Fluorimetric Probes in Biochemistry

These compounds can enhance the fluorescence of certain ions, as shown by Faridbod et al. (2009), who demonstrated the use of Glibenclamide, a similar compound, to enhance the fluorescence of erbium ions. This application is crucial in biochemical analysis and diagnostics.

将来の方向性

特性

IUPAC Name |

N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-23(21,22)13-12-18-17(20)16-10-6-3-7-11-16/h2-11,14,19H,12-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDLPAQXEWGMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)

![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)

![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)

![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)

![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)